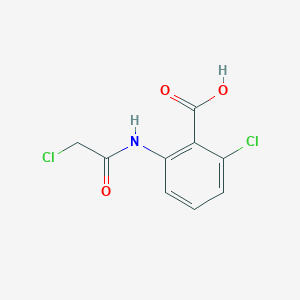
2-Chloro-3-ethenylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-ethenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chlorine atom at the second position and an ethenyl group at the third position of the quinoline ring imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethenylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroaniline and acetylene derivatives.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the quinoline ring. This can be achieved through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis.
Chlorination and Ethenylation:
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization and chlorination reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization, distillation, and chromatography to obtain the final compound with high purity.
化学反应分析
Types of Reactions: 2-Chloro-3-ethenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The ethenyl group can undergo oxidation to form epoxides or reduction to form ethyl derivatives.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, such as halogens and hydrogen halides.
Substitution Reactions: Reagents such as sodium amide (NaNH2), thiourea, and alkoxides are commonly used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Addition Reactions: Electrophiles such as bromine (Br2) and hydrogen chloride (HCl) are used under mild conditions.
Substitution Products: Aminoquinolines, thioquinolines, and alkoxyquinolines.
Oxidation Products: Epoxides and diols.
Reduction Products: Ethylquinolines.
科学研究应用
2-Chloro-3-ethenylquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of 2-Chloro-3-ethenylquinoline involves its interaction with specific molecular targets and pathways. The compound can:
Bind to DNA and RNA: It can intercalate into the DNA and RNA strands, disrupting their normal function and leading to cell death.
Inhibit Enzymes: It can inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases, thereby affecting cell proliferation and survival.
Induce Apoptosis: It can trigger apoptotic pathways, leading to programmed cell death in cancer cells.
相似化合物的比较
2-Chloro-3-ethenylquinoline can be compared with other similar compounds, such as:
2-Chloroquinoline: Lacks the ethenyl group, resulting in different chemical reactivity and biological activity.
3-Ethenylquinoline: Lacks the chlorine atom, leading to variations in its chemical properties and applications.
2-Chloro-3-methylquinoline:
Uniqueness: The presence of both the chlorine atom and the ethenyl group in this compound imparts unique chemical properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H8ClN |
|---|---|
分子量 |
189.64 g/mol |
IUPAC 名称 |
2-chloro-3-ethenylquinoline |
InChI |
InChI=1S/C11H8ClN/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12/h2-7H,1H2 |
InChI 键 |
QRXLPDVUCDQDPQ-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC2=CC=CC=C2N=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Bicyclo[4.1.0]heptan-1-ylmethanamine](/img/structure/B13531148.png)
![4-Amino-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide](/img/structure/B13531159.png)









